molecular formula C11H14ClNO4 B1422483 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride CAS No. 31127-41-0

2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride

Cat. No. B1422483
CAS RN: 31127-41-0
M. Wt: 259.68 g/mol
InChI Key: LTBWTRRNQJWVAV-UHFFFAOYSA-N
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Description

The compound “2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride” is a chemical compound with potential antibacterial properties . It contains a 1,4-benzodioxin subunit, which has been studied for its anti-inflammatory properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a related compound started with the reaction of N-2,3-dihydrobenzo-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 . Another synthetic methodology was initiated by reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name and related compounds. For example, the compound has a 1,4-benzodioxin subunit, which is a bicyclic structure consisting of two oxygen atoms and a benzene ring .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control to yield a bromoacetamide derivative . It can also react with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its structure and related compounds. For instance, the compound is likely to have a molecular weight of around 265.26 g/mol . It may also have a topological polar surface area of 76.1 Ų .

Scientific Research Applications

Anti-inflammatory Activity

Research has shown that derivatives of 2,3-dihydro-1,4-benzodioxin, such as 2-(2,3-dihydro-1, 4-benzodioxin-6-yl)acetic acid, possess anti-inflammatory properties. In one study, these compounds demonstrated a potency comparable to Ibuprofen in rat paw edema assays (Vazquez, Rosell, & Pujol, 1996). Additionally, a different research study explored the synthesis and anti-inflammatory activity of racemic 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid and its enantiomers, finding significant anti-inflammatory effects (Vazquez, Rosell, & Pujol, 1997).

Anticonvulsant Activity

Compounds based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, which are structurally related to 2,3-dihydro-1,4-benzodioxin, have been synthesized and evaluated for their anticonvulsant activity. This research indicated potential applications in the treatment of convulsive disorders (Arustamyan et al., 2019).

Antibacterial and Antifungal Agents

A series of compounds including 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides were synthesized and demonstrated significant antibacterial and antifungal properties. This highlights the potential of 2,3-dihydro-1,4-benzodioxin derivatives as antimicrobial agents (Abbasi et al., 2020).

Pharmaceutical Synthesis

The compound has applications in the synthesis of pharmaceuticals. For instance, a study described the use of an enzyme from Alcaligenes faecalis for the production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a key intermediate in the synthesis of therapeutic agents like Doxazosin mesylate (Mishra et al., 2016). Another study discussed the synthesis of N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an intermediate in the preparation of the anti-hypertensive drug Doxazosin (Ramesh, Reddy, & Reddy, 2006).

Enzyme Inhibitory Activities

Derivatives of 2,3-dihydro-1,4-benzodioxin have been studied for their enzyme inhibitory potential. One study synthesized a series of new compounds and evaluated their anti-diabetic and acetylcholinesterase inhibitory activities, indicating potential therapeutic applications in conditions like type-2 diabetes (Abbasi et al., 2019).

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c13-11(14)7-12-6-8-1-2-9-10(5-8)16-4-3-15-9;/h1-2,5,12H,3-4,6-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBWTRRNQJWVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679090
Record name N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]glycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride

CAS RN

31127-41-0
Record name NSC151927
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]glycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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